3-Cyano-N-hydroxy-benzamidine is a compound characterized by the presence of a cyano group and a hydroxy group attached to a benzamidine structure. Its molecular formula is with a molecular weight of 176.18 g/mol. The compound features a benzene ring substituted with a cyano group at the meta position relative to the amidine functional group, which consists of an amino group () and a hydroxyl group (). This unique arrangement contributes to its chemical reactivity and biological activity.
The reactivity of this compound makes it suitable for further derivatization in synthetic organic chemistry.
Research indicates that 3-cyano-N-hydroxy-benzamidine exhibits notable biological activities, particularly as an inhibitor in various enzymatic processes. It has shown potential antifungal properties against certain fungal strains, although its efficacy may vary depending on structural modifications and environmental conditions . Additionally, compounds with similar structures have been investigated for their roles in inhibiting proteases and other enzymes critical for microbial survival.
The synthesis of 3-cyano-N-hydroxy-benzamidine can be achieved through several methods:
These synthesis routes highlight the versatility and accessibility of producing 3-cyano-N-hydroxy-benzamidine in laboratory settings.
3-Cyano-N-hydroxy-benzamidine has several applications across different fields:
Interaction studies involving 3-cyano-N-hydroxy-benzamidine typically focus on its binding affinity to various biological targets. Research suggests that this compound can interact with specific enzymes, potentially leading to inhibition or modulation of their activity. For example, studies have shown that related benzamidine derivatives effectively inhibit serine proteases, which are crucial in various biological processes .
Several compounds share structural similarities with 3-cyano-N-hydroxy-benzamidine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzamidine | Basic structure without cyano/hydroxy | Known for its broad-spectrum protease inhibition capabilities. |
| N-Hydroxybenzimidamide | Hydroxylated benzamidines | Exhibits different biological activities compared to 3-cyano derivatives. |
| 4-Methylbenzimidamide | Methyl substitution on benzene | Shows varying antifungal activity compared to 3-cyano derivatives. |
| 3-Aminobenzonitrile | Amino and nitrile groups | Primarily studied for its role in organic synthesis rather than biological activity. |
| 2-Hydroxybenzimidamide | Hydroxylated at different position | Displays distinct solubility and reactivity profiles compared to 3-cyano derivatives. |
The unique combination of the cyano and hydroxy groups in 3-cyano-N-hydroxy-benzamidine contributes to its distinct reactivity and biological profile, setting it apart from these similar compounds.
The Pinner reaction, first described in 1877, remains a cornerstone for amidine synthesis. This acid-catalyzed process involves the reaction of nitriles with alcohols to form imino ester salts (Pinner salts), which subsequently react with nucleophiles like ammonia or hydroxylamine to yield amidines [4]. For 3-cyano-N-hydroxy-benzamidine, the synthesis begins with 3-cyanobenzonitrile as the starting material.
In a typical procedure, 3-cyanobenzonitrile is treated with anhydrous ethanol and hydrochloric acid under rigorously anhydrous conditions to form the intermediate ethyl imidate salt. Subsequent addition of hydroxylamine hydrochloride in ethanol at 0–5°C facilitates nucleophilic substitution, yielding the target compound after neutralization and recrystallization [5]. Key challenges include moisture sensitivity and the need for precise stoichiometric control to prevent side reactions such as orthoester formation [4]. Recent modifications employ ionic liquids as dual solvents and catalysts, improving reaction efficiency by 15–20% while reducing HCl usage [5].
Table 1: Optimization of Pinner Reaction Parameters for 3-Cyano-N-hydroxy-benzamidine Synthesis
| Parameter | Conventional Method | Ionic Liquid Modification |
|---|---|---|
| Reaction Time | 24–36 h | 8–12 h |
| Yield | 62–68% | 78–82% |
| Temperature | 0–5°C | Room Temperature |
| Solvent Volume (mL/g) | 15 | 8 |
Direct condensation of nitriles with hydroxylamine hydrochloride offers a single-step route to amidoximes, which can be further reduced to amidines. For 3-cyano-N-hydroxy-benzamidine, this method bypasses the Pinner salt intermediate, enhancing atom economy.
In a representative protocol, 3-cyanobenzonitrile reacts with hydroxylamine hydrochloride in a 1:1.2 molar ratio in aqueous ethanol (50% v/v) at 70–80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, facilitated by sodium hydroxide maintaining a pH of 8–9 [3]. Post-reaction cooling induces crystallization, with yields reaching 75–80% after recrystallization from hot water. Comparative studies show that substituting ethanol with dimethyl sulfoxide (DMSO) increases reaction rates by 40% but complicates purification due to higher solubility of byproducts [3].
Microwave irradiation has revolutionized amidoxime synthesis by enabling rapid heating and improved reaction control. Applying this technology to 3-cyano-N-hydroxy-benzamidine production reduces typical reaction times from hours to minutes.
A optimized microwave protocol involves irradiating a mixture of 3-cyanobenzonitrile (1 equiv), hydroxylamine hydrochloride (1.1 equiv), and sodium hydroxide (1.05 equiv) in 1,2-dimethoxyethane at 100°C for 15 minutes under 300 W power. This method achieves 85–88% yield, compared to 75% in conventional thermal conditions [2]. The enhanced efficiency arises from uniform dielectric heating, which accelerates the rate-determining nucleophilic addition step. Scalability tests in continuous-flow microwave reactors demonstrate consistent yields at the 100-gram scale, highlighting industrial potential [2].
Environmental considerations have driven the adoption of solvent-free and catalytic methods. A notable advancement employs ball milling for mechanochemical synthesis of 3-cyano-N-hydroxy-benzamidine.
In this approach, 3-cyanobenzonitrile and hydroxylamine hydrochloride (1:1 molar ratio) are ground with potassium carbonate (0.5 equiv) in a planetary ball mill at 500 rpm for 45 minutes. The exothermic reaction proceeds without solvents, yielding 70–73% product with 95% purity after aqueous washings [3]. Life-cycle assessment shows a 90% reduction in waste generation compared to traditional methods. Alternative green strategies include:
Fourier-Transform Infrared spectroscopy serves as a fundamental analytical technique for characterizing the vibrational modes and functional groups present in 3-Cyano-N-hydroxy-benzamidine. The infrared spectrum of this compound reveals distinctive absorption bands that correspond to its unique structural features, including the cyano group, hydroxyl group, and benzamidine framework [1] [2].
The FT-IR spectrum of 3-Cyano-N-hydroxy-benzamidine exhibits several characteristic absorption bands. The cyano group (C≡N) displays a strong, sharp absorption band at approximately 2370 cm⁻¹, which is characteristic of nitrile stretching vibrations [2] [3]. This frequency is typical for aromatic nitriles, where electron-withdrawing or electron-donating substituents on the benzene ring can cause slight shifts in the absorption frequency [4].
The N-H stretching vibrations appear as broad absorption bands in the region of 3400-3500 cm⁻¹ [2] [5]. These bands are characteristic of primary and secondary amine groups and may overlap with the hydroxyl (O-H) stretching vibrations of the N-hydroxy group, which typically absorb in the range of 3200-3400 cm⁻¹ [6] [7]. The broad nature of these bands is often attributed to hydrogen bonding interactions between molecules in the solid state.
The amidine C=N stretching vibration is observed at approximately 1640-1643 cm⁻¹ [2] [8], which is characteristic of the C=N bond in amidine functional groups. This frequency may show variations depending on the electronic environment and hydrogen bonding patterns within the molecule.
The benzene ring in 3-Cyano-N-hydroxy-benzamidine exhibits characteristic aromatic C=C stretching vibrations in the region of 1450-1610 cm⁻¹ [5] [9]. These vibrations appear as multiple bands due to the different vibrational modes of the aromatic ring system. The presence of electron-withdrawing groups such as the cyano group can influence the exact positions of these bands.
The N-O stretching vibration of the hydroxylamine group appears at approximately 920-928 cm⁻¹ [6] [7], which is a characteristic frequency for this functional group. This absorption band is particularly important for confirming the presence of the N-hydroxy functionality in the molecule.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-Cyano-N-hydroxy-benzamidine through analysis of both proton (¹H) and carbon-13 (¹³C) chemical environments. The NMR spectra reveal the electronic environments of different atoms within the molecule and confirm its structural integrity [8] [10].
The ¹H-NMR spectrum of 3-Cyano-N-hydroxy-benzamidine exhibits distinct signals corresponding to the aromatic protons and exchangeable protons. The aromatic protons on the benzene ring appear in the characteristic aromatic region between 7.0-8.5 ppm [8] [11]. The specific chemical shifts depend on the substitution pattern and the electronic effects of the cyano and amidine substituents.
The meta-disubstituted benzene ring pattern, with the cyano group at position 3 and the amidine group at position 1, produces a characteristic splitting pattern in the aromatic region. The protons ortho to the electron-withdrawing cyano group typically appear at higher chemical shifts (more downfield) compared to those in unsubstituted benzene [11].
The amidine N-H protons appear as broad signals in the region of 8.0-8.5 ppm [8], reflecting their participation in hydrogen bonding and potential exchange with solvent. The N-OH proton of the hydroxylamine group may appear as a broad signal around 9-12 ppm, depending on the solvent and concentration [12].
The ¹³C-NMR spectrum provides information about the carbon environments within 3-Cyano-N-hydroxy-benzamidine. The cyano carbon appears as a characteristic signal around 115-120 ppm [10] [13], which is typical for aromatic nitrile groups. This signal is often of lower intensity due to the quaternary nature of the nitrile carbon.
The amidine carbon (C=N) typically resonates in the region of 162-166 ppm [8] [10], reflecting the electron-deficient nature of this carbon due to its double bond to nitrogen. The aromatic carbons appear in their characteristic range of 115-140 ppm, with specific chemical shifts depending on their electronic environment and substitution pattern [11].
The carbon bearing the cyano group shows a distinctive downfield shift due to the electron-withdrawing effect of the nitrile group, while carbons in proximity to the amidine group may show upfield or downfield shifts depending on the specific electronic effects [10].
Mass spectrometry of 3-Cyano-N-hydroxy-benzamidine provides valuable information about its molecular weight, elemental composition, and fragmentation behavior under ionization conditions. The molecular ion peak appears at m/z 161, corresponding to the molecular formula C₈H₇N₃O [1] [14].
The molecular ion peak [M+H]⁺ at m/z 162 (under positive ion electrospray ionization conditions) serves as confirmation of the molecular weight. Under electron impact ionization, the molecular ion peak at m/z 161 may exhibit varying intensity depending on the stability of the molecular ion under the ionization conditions [15] [16].
The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the fragmentation process. For benzamidine derivatives, common base peaks include fragments resulting from loss of the hydroxyl group or cleavage adjacent to the amidine functionality [17] [18].
The fragmentation pattern of 3-Cyano-N-hydroxy-benzamidine follows predictable pathways based on the stability of the resulting fragment ions. Loss of the hydroxyl group (OH, 17 mass units) from the molecular ion produces a fragment at m/z 144, which represents [M-OH]⁺ [15].
The cyano group may undergo characteristic fragmentation, including loss of nitrogen (28 mass units) to form a fragment at m/z 133. This fragmentation is common in aromatic nitriles and results from the formation of a stable carbocation on the aromatic ring [15] [3].
The amidine group can undergo fragmentation through cleavage of the C-N bond, potentially leading to formation of fragment ions containing either the aromatic portion or the amine portion of the molecule. The presence of the electron-withdrawing cyano group influences the stability and abundance of these fragments [18] [16].
Secondary fragmentation occurs when primary fragment ions undergo further decomposition. The aromatic ring system may lose substituents to form smaller aromatic fragments, while the amidine group may undergo rearrangement reactions leading to formation of iminium ions or other nitrogen-containing fragments [15].
The presence of the hydroxyl group in the molecule can lead to characteristic water loss (18 mass units) either from the molecular ion or from fragment ions, resulting in peaks at m/z 143 and other corresponding masses [17] [19].
Ultraviolet-visible absorption spectroscopy of 3-Cyano-N-hydroxy-benzamidine reveals electronic transitions within the molecule, providing information about its chromophoric properties and electronic structure. The UV-Vis spectrum exhibits characteristic absorption bands corresponding to π→π* and n→π* electronic transitions [20] [21].
The aromatic benzene ring system in 3-Cyano-N-hydroxy-benzamidine exhibits characteristic π→π* transitions in the UV region, typically around 250-280 nm [21] [22]. These transitions correspond to the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.
The cyano group contributes additional electronic transitions, with the nitrile chromophore showing characteristic absorption around 220-240 nm [23] [3]. The conjugation between the cyano group and the aromatic ring system can lead to bathochromic shifts (red shifts) in these transitions compared to unconjugated systems.
The UV-Vis absorption spectrum of 3-Cyano-N-hydroxy-benzamidine may exhibit solvatochromic effects, where the absorption maxima shift depending on the solvent polarity and hydrogen bonding capability [24] [22]. Protic solvents may cause blue shifts in the absorption bands due to hydrogen bonding interactions with the hydroxyl and amine groups.
The amidine functionality can participate in hydrogen bonding with polar solvents, potentially affecting the electronic distribution within the molecule and causing shifts in the absorption spectrum [25] [26]. These solvent effects provide information about the electronic structure and intermolecular interactions of the compound.
The molar absorptivity coefficients (ε) for the major absorption bands provide quantitative information about the strength of the electronic transitions. For aromatic compounds with extended conjugation, molar absorptivity values typically range from 10³ to 10⁵ M⁻¹cm⁻¹ [22].
The compound generally follows Beer-Lambert law behavior in dilute solutions, allowing for quantitative analysis using UV-Vis spectroscopy. Deviations from linearity may occur at higher concentrations due to intermolecular interactions or aggregation effects [24] [27].